tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate
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Overview
Description
“tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate” is a chemical compound with the CAS Number: 1955530-98-9 . It has a molecular weight of 325.79 and its IUPAC name is tert-butyl (5-chloro-2-(tetrahydrofuran-2-carbonyl)phenyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-12-9-10(17)6-7-11(12)14(19)13-5-4-8-21-13/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,20) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.Scientific Research Applications
Aziridination of α,β-Unsaturated Carbonyl Compounds
This compound can be used in the aziridination of α,β-unsaturated carbonyl compounds . The efficient formation of tert-butyl N-chloro-N-sodio-carbamate by the reaction of simple tert-butyl carbamate with sodium hypochlorite pentahydrate (NaOCl·5H2O) would be a practical and green method for the aziridination of α,β-unsaturated carbonyl compounds . This process is transition-metal free .
Precursor of Amino Acids
The resulting aziridines from the aziridination process are potential precursors of amino acids . Aziridines containing a carbonyl functionality at the 2-position represent potential precursors of natural and unnatural α- or β-amino acids by ring-opening reactions with suitable nucleophiles .
Synthesis of N-Boc-Protected Anilines
tert-Butyl carbamate, a related compound, was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Bioasymmetric Catalysis
In bioasymmetric catalysis, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to (3R,5S)-CDHH exhibits obvious advantages including high stereoselectivity, high catalytic activity, relatively mild reaction conditions and low environmental pressure .
Mechanism of Action
Carbamates
Carbamates, such as “tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate”, are a class of compounds that are often used in medicinal chemistry due to their bioactive properties. They can act as prodrugs that are metabolized in the body to release active compounds .
Chlorophenyl Compounds
The presence of a chlorophenyl group in the compound could potentially influence its biological activity. Chlorophenyl groups are common in many pharmaceuticals and can interact with various biological targets .
Oxolane Derivatives
Oxolane, also known as tetrahydrofuran, is a common motif in many biologically active compounds. It can influence the compound’s conformation and potentially its interaction with biological targets .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The specific molecular and cellular effects of “tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate” would depend on its mechanism of action and its biological targets .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-12-9-10(17)6-7-11(12)14(19)13-5-4-8-21-13/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNBJXZHERHRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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